

Commercial Suppliers and Technical Guide for (R)-tert-Butyl pyrrolidine-2-carboxylate

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Compound of Interest

Compound Name: (R)-tert-Butyl pyrrolidine-2-carboxylate

Cat. No.: B555522

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and key technical data for **(R)-tert-Butyl pyrrolidine-2-carboxylate**, a valuable chiral building block in pharmaceutical synthesis. This document includes a comparative summary of commercial suppliers, detailed experimental protocols for its synthesis and quality control, and visual representations of key workflows.

Commercial Availability

(R)-tert-Butyl pyrrolidine-2-carboxylate and its hydrochloride salt are available from a range of chemical suppliers. The quality and purity of the product can vary between suppliers, and it is crucial for researchers to select a source that meets the specific requirements of their application. The following table summarizes publicly available data from several commercial vendors.

Table 1: Comparison of Commercial Suppliers for **(R)-tert-Butyl pyrrolidine-2-carboxylate** and its Hydrochloride Salt

Supplier	Product Name	CAS Number	Purity/Specification	Molecular Formula	Additional Notes
Sigma-Aldrich	(R)-tert-Butyl pyrrolidine-2-carboxylate hydrochloride	184719-80-0	97%	C ₉ H ₁₈ CINO ₂	Melting point: 94°C.[1]
CookeChem	(R)-tert-Butyl pyrrolidine-2-carboxylate hydrochloride	184719-80-0	98%	C ₉ H ₁₇ NO ₂ ·HCl	-
BLD Pharm	(R)-tert-Butyl pyrrolidine-2-carboxylate hydrochloride	184719-80-0	Not specified	C ₉ H ₁₈ CINO ₂	Storage: Inert atmosphere, room temperature.
BLD Pharm	tert-Butyl pyrrolidine-2-carboxylate	113131-45-6	Not specified	C ₉ H ₁₇ NO ₂	Storage: Keep in dark place, inert atmosphere, store in freezer, under -20°C.[2]
Shaanxi Light Optoelectronics Material Co., Ltd.	(R)-tert-Butyl pyrrolidine-2-carboxylate hydrochloride	184719-80-0	97%	C ₉ H ₁₈ CINO ₂	Store at room temperature.[3]
Synthonix	(R)-tert-Butyl pyrrolidine-2-carboxylate hydrochloride	184719-80-0	98%	C ₉ H ₁₈ CINO ₂	-[4]

Pharmaffiliates	(R)-Tert-Butyl pyrrolidine-2-carboxylate hydrochloride	184719-80-0	Not specified	C ₉ H ₁₈ CINO ₂	Storage: 2-8°C Refrigerator. [5]
001CHEMICAL	tert-butyl pyrrolidine-2-carboxylate	113131-45-6	Not specified	C ₉ H ₁₇ NO ₂	-[6]
Parchem	tert-butyl pyrrolidine-2-carboxylate	113131-45-6	Not specified	C ₉ H ₁₇ NO ₂	-[7]
Enamine	tert-butyl pyrrolidine-2-carboxylate	113131-45-6	Not specified	C ₉ H ₁₇ NO ₂	-[8]

Note: This data is based on publicly available information and may not be exhaustive. Researchers should always request a certificate of analysis (CoA) from the supplier for detailed and lot-specific data.

Experimental Protocols

Synthesis of (R)-tert-Butyl pyrrolidine-2-carboxylate from D-Proline

This protocol describes a common method for the synthesis of **(R)-tert-Butyl pyrrolidine-2-carboxylate** starting from the readily available chiral precursor, D-proline. The procedure involves the esterification of the carboxylic acid functionality.

Materials:

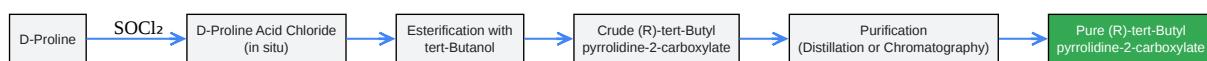
- D-Proline
- tert-Butanol
- Thionyl chloride (SOCl₂) or a similar activating agent

- Anhydrous diethyl ether or other suitable aprotic solvent
- Sodium bicarbonate (NaHCO_3) solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Rotary evaporator
- Standard laboratory glassware and stirring equipment

Procedure:

- Activation of D-Proline: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend D-proline in anhydrous diethyl ether. Cool the suspension to 0°C in an ice bath.
- Slowly add thionyl chloride dropwise to the stirred suspension. The reaction is exothermic and will produce gas (HCl and SO_2), so ensure adequate ventilation.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the D-proline is completely converted to its acid chloride hydrochloride salt (a white solid).
- Esterification: In a separate flask, prepare a solution of tert-butanol in anhydrous diethyl ether.
- Cool the D-proline acid chloride hydrochloride suspension back to 0°C and slowly add the tert-butanol solution.
- Allow the reaction to warm to room temperature and stir overnight.
- Work-up: Quench the reaction by carefully adding saturated sodium bicarbonate solution until the gas evolution ceases and the aqueous layer is basic.
- Separate the organic layer. Extract the aqueous layer with diethyl ether.

- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude **(R)-tert-Butyl pyrrolidine-2-carboxylate**.
- Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.



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Synthesis Workflow for **(R)-tert-Butyl pyrrolidine-2-carboxylate**.

Quality Control: Chiral Purity Determination by HPLC

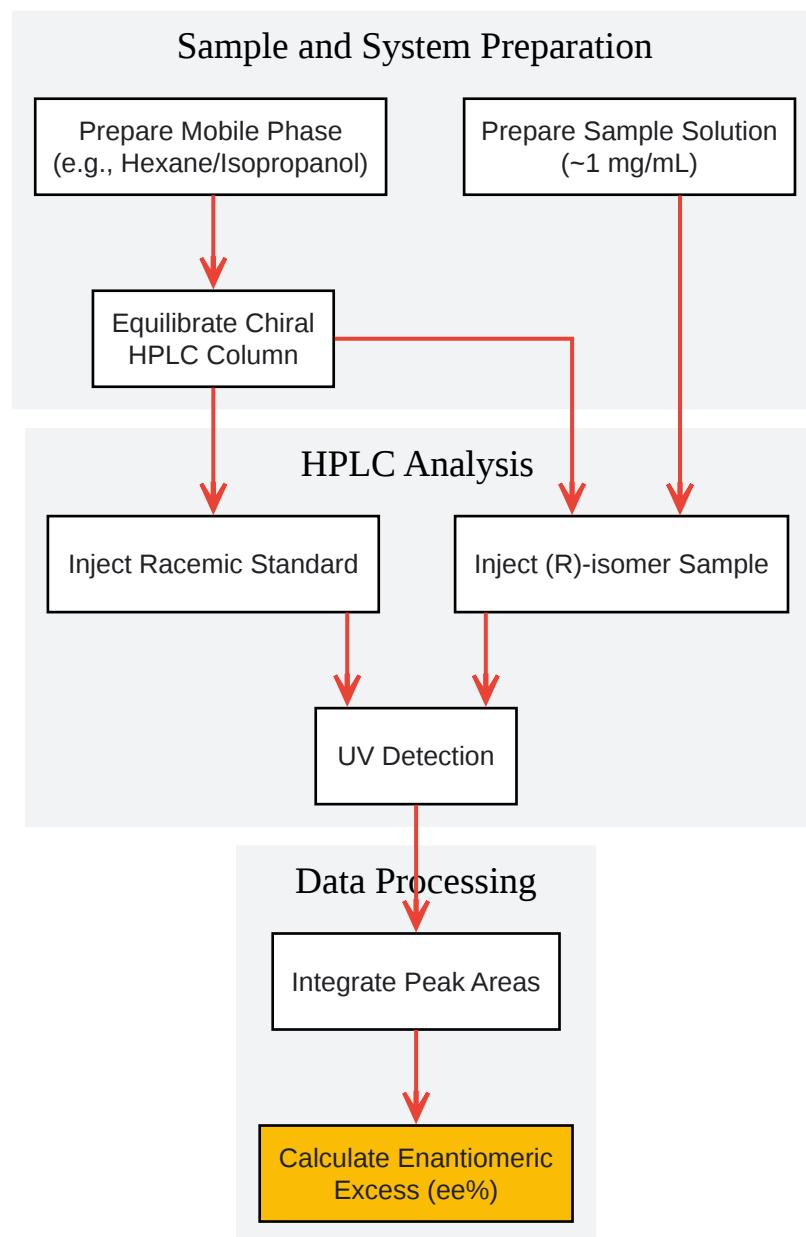
Ensuring the enantiomeric purity of **(R)-tert-Butyl pyrrolidine-2-carboxylate** is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for this analysis.

Instrumentation and Materials:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column such as Chiraldak® or Chiraldcel®)
- HPLC-grade hexane or heptane
- HPLC-grade isopropanol or ethanol
- Sample of **(R)-tert-Butyl pyrrolidine-2-carboxylate**
- Racemic standard of tert-Butyl pyrrolidine-2-carboxylate (for method development and peak identification)

Procedure:

- Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of hexane (or heptane) and isopropanol (or ethanol). A typical starting ratio is 90:10 (hexane:isopropanol). The optimal ratio may need to be determined empirically to achieve baseline separation of the enantiomers.
- Sample Preparation: Dissolve a small amount of the **(R)-tert-Butyl pyrrolidine-2-carboxylate** in the mobile phase to a concentration of approximately 1 mg/mL.
- HPLC Analysis:
 - Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
 - Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.
 - Inject the sample of **(R)-tert-Butyl pyrrolidine-2-carboxylate**.
 - Monitor the elution profile using the UV detector at an appropriate wavelength (e.g., 210 nm).
- Data Analysis:
 - Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times obtained from the racemic standard.
 - Integrate the peak areas for both enantiomers in the sample chromatogram.
 - Calculate the enantiomeric excess (ee) using the following formula: $ee (\%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] \times 100$



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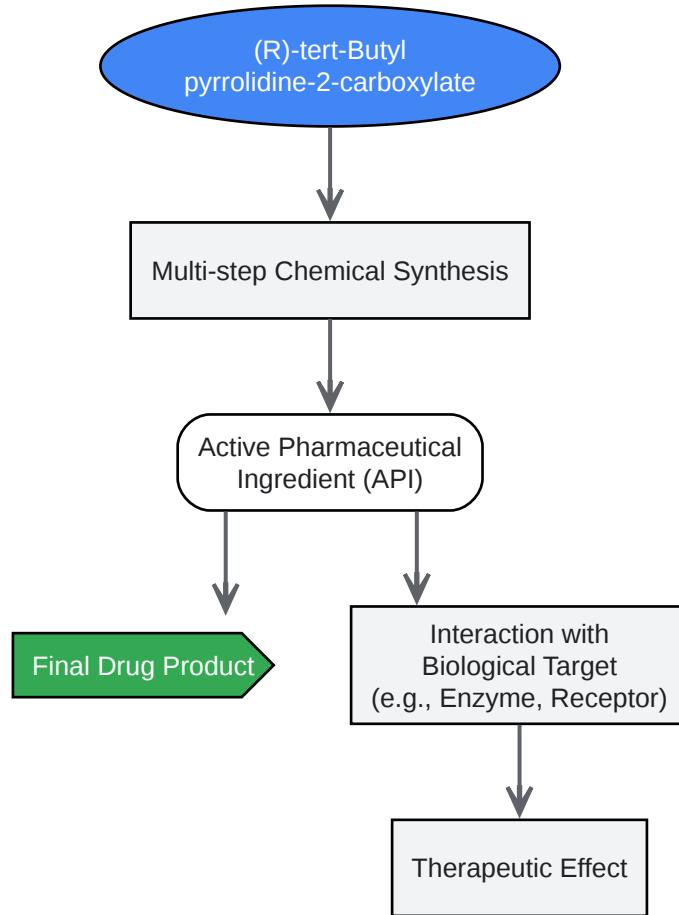
Workflow for Chiral Purity Analysis by HPLC.

Signaling Pathways and Applications

(R)-tert-Butyl pyrrolidine-2-carboxylate is not known to be directly involved in specific signaling pathways as an active pharmaceutical ingredient (API). Instead, its significance lies in its role as a versatile chiral building block for the synthesis of more complex molecules with

therapeutic potential. The pyrrolidine ring is a common scaffold in many biologically active compounds.

The logical relationship for its application in drug development can be visualized as follows:



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Application in Drug Development.

This guide provides a foundational understanding of the commercial landscape and technical considerations for **(R)-tert-Butyl pyrrolidine-2-carboxylate**. For any specific application, it is imperative to consult the supplier's documentation and perform appropriate in-house quality control.

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- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for (R)-tert-Butyl pyrrolidine-2-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b555522#commercial-suppliers-of-r-tert-butyl-pyrrolidine-2-carboxylate>

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